molecular formula C8H12BrF3O B6283544 1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane CAS No. 2167441-51-0

1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane

Cat. No.: B6283544
CAS No.: 2167441-51-0
M. Wt: 261.08 g/mol
InChI Key: DTMMGULZMGGZDS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane (CAS 2167441-51-0) is a valuable chemical building block designed for advanced research and development applications. This cyclohexane derivative features both a reactive bromomethyl group and a stable trifluoromethoxy group, making it a versatile intermediate in synthetic organic chemistry, particularly in the design of novel compounds for pharmaceutical and agrochemical discovery . The molecular structure (C8H12BrF3O, MW: 261.08 Da) provides researchers with two key handles for chemical modification . The bromomethyl group serves as an excellent leaving group, enabling facile nucleophilic substitution reactions (e.g., alkylations) or metal-catalyzed cross-couplings to form new carbon-carbon bonds . Simultaneously, the trifluoromethoxy group is a privileged motif in medicinal chemistry, known to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, which can be crucial for optimizing the pharmacokinetic properties of lead compounds . Supplied by multiple research chemical suppliers, this compound is typically available with a purity of 95% or higher . It is offered in various quantities, such as 100 mg and 250 mg, to suit different research scales . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for application to humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2167441-51-0

Molecular Formula

C8H12BrF3O

Molecular Weight

261.08 g/mol

IUPAC Name

1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane

InChI

InChI=1S/C8H12BrF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h6-7H,1-5H2

InChI Key

DTMMGULZMGGZDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CBr)OC(F)(F)F

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Bromomethyl 4 Trifluoromethoxy Cyclohexane

Retrosynthetic Analysis for the Elucidation of Precursor Pathways to 1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgsunderland.ac.uk This process involves "disconnections," which are the reverse of known chemical reactions.

The primary disconnection for the bromomethyl group involves breaking the carbon-bromine bond. This leads to a precursor alcohol, (4-(trifluoromethoxy)cyclohexyl)methanol. This disconnection is strategically sound as the forward reaction, the conversion of an alcohol to an alkyl bromide, is a well-established transformation.

A common method for this conversion is the use of phosphorus tribromide (PBr₃). The reaction proceeds via the formation of a phosphite (B83602) ester, which is then displaced by a bromide ion in an Sₙ2 reaction.

Alternatively, the bromomethyl group can be envisioned as arising from a precursor carboxylic acid, 4-(trifluoromethoxy)cyclohexanecarboxylic acid, through a sequence of reduction to the alcohol followed by bromination. Another disconnection strategy could involve the radical bromination of a methyl group already present on the cyclohexane (B81311) ring.

Table 1: Disconnection Approaches for the Bromomethyl Group

DisconnectionPrecursor MoleculeForward ReactionReagents
C-Br Bond(4-(trifluoromethoxy)cyclohexyl)methanolAlcohol BrominationPBr₃, HBr, or CBr₄/PPh₃
C-C and C-O Bonds4-(trifluoromethoxy)cyclohexanecarboxylic acidReduction & Bromination1. LiAlH₄ 2. PBr₃
C-H Bond1-methyl-4-(trifluoromethoxy)cyclohexaneRadical BrominationN-Bromosuccinimide (NBS), light/heat

The introduction of the trifluoromethoxy (-OCF₃) group is a more challenging aspect of the synthesis due to the high reactivity of fluorine-containing reagents. A key disconnection involves breaking the oxygen-carbon bond of the trifluoromethoxy group, leading to a 4-hydroxycyclohexanemethanol derivative.

The direct trifluoromethoxylation of an alcohol can be achieved through several methods, often involving oxidative desulfurization-fluorination of a xanthate intermediate. mdpi.comnih.gov This multi-step process typically involves the formation of a xanthate from the alcohol, followed by treatment with a fluoride (B91410) source and an oxidant.

Another approach involves the reaction of an alcohol with a trifluoromethylating agent, although this can be less direct for forming the -OCF₃ group. More recent advancements have provided reagents that can directly deliver the trifluoromethoxy group, though their application to aliphatic alcohols can be substrate-dependent. mdpi.comresearchgate.net

The synthesis of this compound can be approached in either a sequential or convergent manner.

Sequential Synthesis: This approach involves starting with a simple cyclohexane derivative and introducing the two functional groups one after the other. For instance, one could start with 4-hydroxycyclohexanecarboxylic acid, first perform the trifluoromethoxylation of the hydroxyl group, and then convert the carboxylic acid to the bromomethyl group. The order of these steps is crucial to avoid unwanted side reactions.

Convergent Synthesis: In a convergent approach, two separate fragments corresponding to the two "halves" of the molecule are synthesized independently and then joined together. For this target molecule, a convergent approach is less straightforward due to the interconnected nature of the cyclohexane ring. However, one could consider a Diels-Alder reaction to construct the cyclohexane ring with the necessary functional group handles already in place, though this would likely be a more complex route.

For a molecule of this complexity, a sequential strategy is generally more practical and efficient.

Bromination Methodologies for Cyclohexane Derivatives

The introduction of a bromine atom onto a cyclohexane derivative can be achieved through various methods, with the choice depending on the desired regioselectivity and stereoselectivity.

Radical bromination is a common method for the functionalization of alkanes and cycloalkanes. ma.eduechemi.comquora.com This reaction proceeds via a free-radical chain mechanism, typically initiated by light or heat. ma.edu For the synthesis of this compound, if a precursor with a methyl group is used, such as 1-methyl-4-(trifluoromethoxy)cyclohexane, radical bromination can be employed to selectively brominate the methyl group.

N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic bromination, and it can also be used for the bromination of activated C-H bonds. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

The mechanism involves three main steps:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation: Abstraction of a hydrogen atom from the methyl group by a bromine radical, followed by reaction of the resulting carbon radical with Br₂ (or NBS) to form the product and regenerate a bromine radical. ma.edu

Termination: Combination of two radicals to terminate the chain reaction. ma.edu

Table 2: Common Reagents for Radical Bromination

ReagentInitiatorConditions
N-Bromosuccinimide (NBS)Light (hν) or Radical Initiator (e.g., AIBN)Reflux in CCl₄ or other non-polar solvent
Bromine (Br₂)Light (hν) or HeatNeat or in a non-polar solvent

When dealing with substituted cyclohexanes, the stereochemical outcome of the reaction is a critical consideration. The cyclohexane ring exists predominantly in a chair conformation, and substituents can occupy either axial or equatorial positions. pressbooks.pubmasterorganicchemistry.com The stereoselectivity of bromination can be influenced by the existing stereochemistry of the starting material and the reaction mechanism.

For the conversion of an alcohol like (4-(trifluoromethoxy)cyclohexyl)methanol to the corresponding bromide, the reaction with PBr₃ typically proceeds with inversion of configuration if the reaction center is chiral. However, in this specific case, the carbon bearing the alcohol is not a stereocenter. The stereochemistry to consider is the cis/trans relationship between the bromomethyl and trifluoromethoxy groups.

If the starting alcohol is a mixture of cis and trans isomers, the resulting alkyl bromide will also be a mixture of isomers. To obtain a specific stereoisomer, a stereoselective synthesis of the precursor alcohol would be necessary. For instance, stereoselective reduction of a ketone or hydroboration-oxidation of an alkene could be employed to set the desired stereochemistry of the hydroxyl group on the cyclohexane ring. Subsequent bromination would then proceed to give the corresponding stereoisomer of the final product.

Optimization of Regioselectivity in Bromomethyl Formation

Direct bromomethylation of a pre-existing 4-(trifluoromethoxy)cyclohexane ring presents significant regioselectivity challenges. Free-radical halogenation, for instance, is highly selective and would preferentially occur at the tertiary C-H bond at the 1-position, leading to bromination on the ring itself rather than on a methyl substituent. pearson.comwikipedia.org Therefore, a more controlled and regioselective approach is necessary.

A superior strategy involves the conversion of a precursor alcohol, specifically [4-(trifluoromethoxy)cyclohexyl]methanol, into the desired bromomethyl derivative. achmem.comachemblock.com This method ensures that the bromine atom is placed exclusively on the methyl group, providing complete regiochemical control. The conversion of primary alcohols to alkyl bromides is a well-established transformation in organic synthesis, with several reliable reagents available. The choice of reagent can be optimized based on yield, reaction conditions, and substrate tolerance.

Common methods for this transformation include the use of phosphorus tribromide (PBr₃) or the Appel reaction, which utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Table 1: Comparison of Reagents for Conversion of Alcohols to Bromides

Reagent SystemTypical SubstrateConditionsAdvantagesPotential Drawbacks
PBr₃Primary & Secondary AlcoholsNeat or in ether/CH₂Cl₂; 0 °C to refluxHigh yields, readily availableGenerates HBr, can be harsh
CBr₄ / PPh₃ (Appel Reaction)Primary & Secondary AlcoholsAnhydrous CH₂Cl₂ or CH₃CN; 0 °C to RTMild conditions, high yieldsStoichiometric phosphine (B1218219) oxide byproduct
HBr (aq)Primary AlcoholsHigh temperatures, phase-transfer catalystCost-effectiveRequires forcing conditions, potential side reactions

By employing a precursor alcohol, the synthesis of this compound circumvents the regioselectivity issues of direct bromomethylation, ensuring the formation of the desired 1,4-disubstituted product.

Trifluoromethoxylation Chemistry for Cyclohexane Systems

The introduction of the trifluoromethoxy (OCF₃) group onto the cyclohexane ring is a critical step that can be achieved through several distinct chemical approaches. The choice between electrophilic or nucleophilic methods often depends on the nature of the available cyclohexane precursor.

Electrophilic trifluoromethoxylation involves the reaction of a nucleophilic substrate, such as an alcohol, with a reagent that serves as an electrophilic "CF₃⁺" source, although the true mechanism is often more complex. For cyclohexane systems, a suitable precursor would be a cyclohexanol (B46403) derivative, such as 1,4-cyclohexanediol.

Hypervalent iodine reagents, such as Togni's reagent (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole), are prominent in this field. mdpi.comchemrevlett.com The reaction of an alcohol with Togni's reagent, often activated by a Lewis acid catalyst, can lead to the direct formation of a trifluoromethyl ether. researchgate.netdiscoveroakwoodchemical.com This method is advantageous as it can be performed under relatively mild conditions. Another class of reagents includes Umemoto's O-(trifluoromethyl)dibenzofuranium salts, which also serve as electrophilic sources for the OCF₃ group. discoveroakwoodchemical.com

Nucleophilic trifluoromethoxylation provides an alternative pathway where a reagent acts as a source of the trifluoromethoxide anion (CF₃O⁻). This anion then displaces a suitable leaving group (e.g., tosylate, mesylate, or halide) on the cyclohexane ring.

Generating a stable and reactive trifluoromethoxide source is challenging due to the anion's instability. nih.gov Modern methods have developed reagents that release the CF₃O⁻ anion under specific conditions. For example, (E)-O-trifluoromethyl-benzaldoximes (TFBO) can serve as effective trifluoromethoxylation reagents for alkyl halides in the absence of silver catalysts. nih.gov Other strategies involve the use of reagents like 2,4-dinitro(trifluoromethoxy)benzene (DNTFB) in the presence of a base to generate the nucleophile in situ. nih.govresearchgate.net Historically, silver salts have been widely used to mediate these reactions, promoting the formation of the C-O bond. researchgate.netresearchgate.net

Catalysis is crucial for achieving efficient and selective O-trifluoromethoxylation. The type of catalyst employed is intrinsically linked to whether the strategy is electrophilic or nucleophilic.

For electrophilic methods , Lewis acids are commonly used to activate the trifluoromethylating agent. For instance, the direct trifluoromethylation of alcohols with Togni-type reagents can be catalyzed by zinc salts, such as zinc bis(triflimide) (Zn(NTf₂)₂). researchgate.net These catalysts coordinate to the reagent, enhancing its electrophilicity and facilitating the transfer of the trifluoromethyl group to the alcohol's oxygen atom.

For nucleophilic methods , particularly those involving displacement reactions, transition metal catalysts, especially silver(I) salts like silver triflate (AgOTf), have been pivotal. researchgate.net The silver ion is thought to assist in the removal of the leaving group and facilitate the formation of the C-OCF₃ bond. While recent advances have led to silver-free methods, silver-mediated protocols remain a significant part of the synthetic toolkit. nih.gov

Table 2: Catalyst Systems for O-Trifluoromethoxylation of Alcohols

Method TypeCF₃ SourceCatalyst / PromoterTypical SubstrateComments
ElectrophilicTogni's ReagentZn(NTf₂)₂Aliphatic AlcoholsDirect O-H functionalization under mild conditions. researchgate.net
ElectrophilicUmemoto's ReagentNone (Photochemical)Alcohols, PhenolsRequires specialized photochemical setup. discoveroakwoodchemical.com
OxidativeTMSCF₃AgOTf / SelectfluorAliphatic AlcoholsSilver-mediated oxidative process with a nucleophilic CF₃ source. researchgate.net
NucleophilicTFBOCs₂CO₃Alkyl HalidesSilver-free method for unactivated alkyl halides. nih.gov

Cyclohexane Ring Formation and Functionalization Methods

Before functional group installation, the cyclohexane core itself must be constructed. Modern organic synthesis offers powerful cyclization reactions that can build the six-membered ring with strategically placed functional groups ready for subsequent transformations.

The Diels-Alder reaction is a preeminent method for forming a six-membered ring. wikipedia.orgpraxilabs.com It is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile). nih.gov By carefully selecting the diene and dienophile, one can construct a substituted cyclohexene (B86901) ring with excellent control over regiochemistry. For the synthesis of a 1,4-disubstituted cyclohexane, a reaction between a 1-substituted diene and a terminal dienophile can be employed. The resulting double bond in the cyclohexene product can then be easily reduced (e.g., via catalytic hydrogenation) to afford the saturated cyclohexane scaffold.

Table 3: Exemplary Diels-Alder Reactions for 1,4-Substituted Cyclohexene Precursors

DieneDienophileExpected Cyclohexene Adduct (Pre-reduction)
1-Methoxy-1,3-butadieneAcrolein4-Methoxycyclohex-1-enecarbaldehyde
1-(tert-Butyldimethylsilyloxy)-1,3-butadieneMethyl acrylate (B77674)Methyl 4-(tert-butyldimethylsilyloxy)cyclohex-1-enecarboxylate
1-Amino-3-siloxybutadiene (Rawal's Diene)α,β-Unsaturated KetonesHighly functionalized cyclohexenones wikipedia.org

Another cornerstone of six-membered ring synthesis is the Robinson annulation . wikipedia.orgfiveable.mescienceinfo.com This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. masterorganicchemistry.com While it typically creates fused ring systems, its principles can be adapted for the synthesis of highly functionalized monocyclic six-membered rings, which can serve as versatile intermediates. researchgate.net

Functional Group Interconversion on the Cyclohexane Ring Precursors

A prevalent strategy for the synthesis of this compound involves the modification of a pre-existing cyclohexane ring bearing suitable functional groups. A common and practical precursor for this transformation is (4-(trifluoromethoxy)cyclohexyl)methanol. This starting material possesses the desired trifluoromethoxy group at the C4 position and a hydroxymethyl group at the C1 position, which can be readily converted to the target bromomethyl group.

The conversion of the primary alcohol in (4-(trifluoromethoxy)cyclohexyl)methanol to a bromide is a standard functional group interconversion. Several established methods can be employed for this purpose, each with its own advantages in terms of mildness of reaction conditions and substrate scope.

One widely used method is the reaction with phosphorus tribromide (PBr₃) . This reagent is effective for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction typically proceeds via an SN2 mechanism, which leads to inversion of configuration if the carbon atom bearing the alcohol is a stereocenter.

Another robust method is the Appel reaction . This reaction utilizes a combination of triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄), to convert alcohols to alkyl bromides under mild conditions. Similar to the reaction with PBr₃, the Appel reaction generally proceeds with inversion of stereochemistry at the reacting carbon center.

The choice of brominating agent would depend on the specific stereochemical requirements of the synthesis and the presence of other functional groups in the molecule.

PrecursorReagentProductReaction Type
(4-(trifluoromethoxy)cyclohexyl)methanolPBr₃This compoundNucleophilic Substitution
(4-(trifluoromethoxy)cyclohexyl)methanolPPh₃, CBr₄This compoundAppel Reaction
(4-(trifluoromethoxy)cyclohexyl)methanolHBrThis compoundNucleophilic Substitution

Stereocontrol in the Synthesis of this compound

The cyclohexane ring in this compound can exist as cis and trans diastereomers, depending on the relative orientation of the bromomethyl and trifluoromethoxy groups. Furthermore, if the synthesis starts from achiral precursors, the product will be a racemic mixture. Achieving stereocontrol to selectively synthesize a particular diastereomer or enantiomer is a significant challenge in synthetic organic chemistry.

Diastereoselective synthesis aims to produce a single diastereomer (either cis or trans) in preference to the other. A common strategy to achieve this is through the diastereoselective reduction of a ketone precursor. For instance, the reduction of 4-(trifluoromethoxy)cyclohexanecarbaldehyde (B6299462) could, in principle, lead to the corresponding alcohol with a preference for one diastereomer. The stereochemical outcome of such reductions is often influenced by the steric hindrance of the reducing agent and the conformational preferences of the cyclohexane ring. Bulky reducing agents tend to favor the formation of the sterically less hindered equatorial alcohol from an axial attack on the carbonyl group.

Another approach involves leveraging the inherent stereochemistry of a starting material. For example, starting with a specific diastereomer of 4-(trifluoromethoxy)cyclohexanecarboxylic acid and reducing it to the corresponding alcohol would preserve the diastereomeric integrity of the cyclohexane ring. Subsequent bromination would then yield the desired diastereomer of this compound.

Cascade reactions, such as Michael-aldol reactions, have also been shown to produce highly substituted cyclohexanones with a high degree of diastereoselectivity. nih.gov While not directly applied to the target molecule, these methodologies demonstrate the potential for constructing the 1,4-disubstituted cyclohexane core with defined stereochemistry.

Enantioselective synthesis is employed to produce a specific enantiomer of the target molecule. This is often achieved through the use of chiral catalysts or chiral auxiliaries.

Chiral Catalysis: In this approach, a small amount of a chiral catalyst is used to induce asymmetry in the product. For the synthesis of chiral substituted cyclohexanes, various catalytic systems have been developed. For instance, cinchona alkaloid-based primary amines have been successfully used as organocatalysts in cascade Michael/aldol reactions to construct β-trifluoromethyl-substituted cyclohexanones with high enantioselectivity (92-99% ee). nih.govrsc.org Rhodium complexes with chiral phosphine ligands have also been shown to be effective in the enantioselective hydrogenation of substituted cyclohexenones, leading to chiral cyclohexanones with excellent diastereo- and enantioselectivities. These chiral ketone intermediates could then be further elaborated to the target molecule.

Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter(s) have been established, the auxiliary is removed. For example, a chiral auxiliary could be attached to a cyclohexane precursor to direct a diastereoselective functionalization. While no specific examples for the synthesis of this compound using this method are readily available in the literature, the principle is a cornerstone of asymmetric synthesis and could be applied.

Stereocontrol ApproachMethodKey FeaturePotential Application to Target Synthesis
DiastereoselectiveDiastereoselective reduction of a ketone precursorUse of sterically demanding reducing agents.Reduction of 4-(trifluoromethoxy)cyclohexanecarbaldehyde to control the cis/trans stereochemistry of the resulting alcohol.
DiastereoselectiveUse of stereochemically defined starting materialsStarting with a pure diastereomer of a precursor.Reduction of a pure diastereomer of 4-(trifluoromethoxy)cyclohexanecarboxylic acid.
EnantioselectiveChiral Catalysis (Organocatalysis)Use of chiral amines (e.g., cinchona alkaloids).Asymmetric synthesis of a chiral cyclohexanone (B45756) precursor. nih.govrsc.org
EnantioselectiveChiral Catalysis (Transition Metal Catalysis)Use of chiral metal complexes (e.g., Rh-phosphine).Asymmetric hydrogenation of a cyclohexenone precursor.
EnantioselectiveChiral AuxiliariesTemporary incorporation of a chiral directing group.Guiding the stereoselective introduction of substituents on the cyclohexane ring.

Mechanistic Investigations of Chemical Transformations Involving 1 Bromomethyl 4 Trifluoromethoxy Cyclohexane

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group attached to the cyclohexane (B81311) scaffold serves as the primary site for nucleophilic substitution reactions. The nature of the substrate, a primary alkyl halide, alongside reaction conditions, dictates the predominant mechanistic pathway.

SN1 and SN2 Reaction Pathway Analysis

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. The structure of 1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane is pivotal in determining which mechanism prevails.

The substrate features a bromine atom attached to a primary carbon. SN2 reactions are characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This mechanism is favored for primary and methyl halides due to minimal steric hindrance, allowing for the requisite "backside attack" by the nucleophile. youtube.comyoutube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[substrate][nucleophile]). youtube.com For this compound, the SN2 pathway is strongly preferred under most conditions, especially with strong nucleophiles.

Conversely, the SN1 mechanism involves a two-step process initiated by the spontaneous departure of the leaving group to form a carbocation intermediate, which is then captured by a nucleophile. youtube.com The rate-determining step is the formation of this carbocation, making the reaction rate dependent only on the substrate concentration (Rate = k[substrate]). youtube.com SN1 reactions are favored for tertiary substrates that can form stable carbocations. youtube.com The formation of a primary carbocation from this compound is highly energetically unfavorable, making the SN1 pathway kinetically inaccessible under typical conditions. While carbocation rearrangements can occur in SN1 reactions, the initial formation of the unstable primary carbocation presents a significant energy barrier. youtube.comyoutube.com

FactorSN1 Pathway AnalysisSN2 Pathway Analysis
Substrate StructurePrimary alkyl halide; disfavored due to unstable primary carbocation.Primary alkyl halide; favored due to low steric hindrance. youtube.com
Rate LawRate = k[substrate]Rate = k[substrate][nucleophile] youtube.com
NucleophileFavored by weak nucleophiles (e.g., water, alcohols). youtube.comFavored by strong nucleophiles (e.g., CN⁻, I⁻). youtube.com
StereochemistryRacemization at a chiral center.Inversion of configuration at a chiral center. youtube.com
Likelihood for Subject CompoundVery LowHigh

Influence of Cyclohexane Ring Conformation on Reaction Kinetics

The cyclohexane ring exists predominantly in chair conformations, which interconvert via a "ring-flip." The substituents, the bromomethyl and trifluoromethoxy groups, can occupy either axial or equatorial positions. The thermodynamically more stable conformation will have the bulky substituents in the equatorial position to minimize steric strain.

In the context of an SN2 reaction, the conformation of the ring influences the accessibility of the electrophilic carbon in the bromomethyl group. Although the reaction center is exocyclic, the bulky cyclohexane ring can sterically hinder the backside attack of the nucleophile. When the bromomethyl group is in the equatorial position, it extends away from the bulk of the ring, providing a clearer path for the incoming nucleophile. Conversely, an axial bromomethyl group is more sterically encumbered by the axial hydrogens on the same side of the ring, potentially slowing the reaction rate. Therefore, the reaction kinetics are expected to be faster for the conformer where the bromomethyl group is equatorial.

Solvent Effects on Substitution Reaction Mechanisms

The choice of solvent has a profound impact on the rates and mechanisms of nucleophilic substitution reactions. pressbooks.pub Solvents are broadly classified as polar protic, polar aprotic, and non-polar.

Polar protic solvents , such as water and alcohols, have hydrogen atoms bonded to electronegative atoms (like oxygen). They are effective at solvating both cations and anions. By forming strong hydrogen bonds with anionic nucleophiles, they create a "solvent cage" that stabilizes the nucleophile, reducing its reactivity and slowing down SN2 reactions. libretexts.orgyoutube.com However, these solvents excel at stabilizing the charged intermediates and transition states in SN1 reactions, thereby promoting this pathway. pressbooks.publibretexts.org

Polar aprotic solvents , such as acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO), possess dipoles but lack O-H or N-H bonds. They can solvate cations but are poor at solvating anions. libretexts.org This leaves the anionic nucleophile relatively "naked" and highly reactive, dramatically accelerating the rate of SN2 reactions. pressbooks.publibretexts.org For this compound, switching from a protic to an aprotic polar solvent would significantly favor the SN2 mechanism.

Solvent TypeExample SolventsEffect on SN2 Reaction RateRationale
Polar ProticMethanol, Ethanol, WaterDecreasedStrongly solvates and stabilizes the nucleophile, reducing its reactivity. youtube.com
Polar AproticAcetone, DMSO, DMFIncreasedPoorly solvates the nucleophile, leaving it "naked" and more reactive. pressbooks.publibretexts.org
Non-PolarHexane, BenzeneVery LowReactants (often salts) have poor solubility. libretexts.org

Intramolecular Cyclization Pathways via Substitution

Intramolecular substitution reactions can occur if a molecule contains both a leaving group and a nucleophile. For this pathway to be viable with a derivative of this compound, the trifluoromethoxy group would need to be replaced by a nucleophilic functional group, such as a hydroxyl (-OH) or an amine (-NH2).

For example, in the case of trans-4-(bromomethyl)cyclohexanol, treatment with a base would deprotonate the hydroxyl group to form an alkoxide. This intramolecular nucleophile could then attack the carbon bearing the bromine via an SN2 mechanism to form a bicyclic ether. The stereochemistry is critical for this reaction; the nucleophile and leaving group must be able to achieve an anti-periplanar arrangement for the backside attack to occur. pearson.com In the chair conformation of the trans isomer, a conformation where the bromomethyl group is axial and the alkoxide is equatorial allows for the necessary geometry for cyclization. The corresponding cis isomer cannot achieve this geometry easily, and thus cyclization is not observed. pearson.com For the title compound, this compound, such a pathway is not possible as the trifluoromethoxy group is non-nucleophilic.

Elimination Reactions (E1 and E2) of this compound

Elimination reactions compete with substitution and result in the formation of an alkene. The primary mechanisms are the unimolecular (E1) and bimolecular (E2) pathways.

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), while the leaving group departs simultaneously to form a double bond. libretexts.org This pathway is favored by strong bases and, like the SN2 reaction, is sensitive to steric effects. The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.org Given that the substrate is a primary halide, the E1 pathway is highly unlikely due to the instability of the primary carbocation. Therefore, elimination reactions are most likely to proceed via the E2 mechanism, particularly in the presence of a strong, sterically hindered base which disfavors the competing SN2 reaction.

Regioselectivity and Stereoselectivity in Elimination Processes

Regioselectivity refers to the preference for forming a double bond at one position over another when multiple β-hydrogens are available. khanacademy.org Zaitsev's rule generally predicts that the more substituted (and thus more stable) alkene will be the major product. chemistrysteps.com In the case of this compound, the carbon bearing the bromine (the α-carbon) is the exocyclic CH₂ group. The only β-carbon is the C1 of the cyclohexane ring. Therefore, there is only one possible location for the double bond to form: between the exocyclic carbon and C1 of the ring. This leads to a single elimination product, 1-methylene-4-(trifluoromethoxy)cyclohexane. As there is only one possible constitutional isomer, the reaction is technically regiospecific, not regioselective.

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer (e.g., E vs. Z) of the alkene. The E2 reaction has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). chemistrysteps.com For the elimination to occur in this compound, a hydrogen on C1 of the ring must be anti-periplanar to the bromine atom. This geometry can be readily achieved through rotation around the C1-CH₂ single bond, regardless of whether the bromomethyl group is in an axial or equatorial position. Since the resulting product, 1-methylene-4-(trifluoromethoxy)cyclohexane, does not have stereoisomers (no E/Z isomerism is possible for this alkene), the reaction is not stereoselective.

Conformational Requirements for E2 Eliminations

The bimolecular elimination (E2) reaction is a concerted, single-step process that is highly sensitive to the stereochemical arrangement of the reacting groups. For E2 reactions in cyclohexane systems, the mechanism requires a specific anti-periplanar geometry between the leaving group and a proton on an adjacent (beta) carbon. masterorganicchemistry.com This geometric constraint dictates that for the reaction to proceed efficiently, both the leaving group (in this case, bromine) and the beta-hydrogen must occupy axial positions on the cyclohexane chair conformation. chemistrysteps.com This diaxial requirement is the determining factor for the rate and outcome of E2 eliminations in substituted cyclohexanes. libretexts.org

The reactivity of this compound in an E2 reaction is dependent on the relative stability of the chair conformation that places the bromomethyl group in an axial position. The molecule exists as two diastereomers: cis and trans. Their ability to undergo E2 elimination is governed by the energetic feasibility of adopting the required diaxial conformation.

Trans Isomer (1,4-diequatorial or 1,4-diaxial): The most stable conformation of the trans isomer places both the bromomethyl and the trifluoromethoxy groups in equatorial positions to minimize steric strain. spcmc.ac.in In this low-energy conformation, the C-Br bond is equatorial, and therefore, no anti-periplanar beta-hydrogens are available for elimination. For the E2 reaction to occur, the ring must flip to the much less stable diaxial conformation. The significant energy barrier to this ring flip, especially if the substituents are bulky, means that the concentration of the reactive conformer is very low at any given time, leading to a very slow E2 reaction rate. libretexts.orgyoutube.com

Cis Isomer (1-axial, 4-equatorial or 1-equatorial, 4-axial): The cis isomer exists as an equilibrium of two chair conformations where one substituent is axial and the other is equatorial. The preferred conformation will have the larger group in the equatorial position. Assuming the bromomethyl group is sterically more demanding than the trifluoromethoxy group, the more stable conformer will have the bromomethyl group equatorial and the trifluoromethoxy group axial. The alternative conformer, with an axial bromomethyl group, is less stable but still significantly more accessible than the diaxial conformation of the trans isomer. It is from this less-stable cis conformer, where the bromomethyl group is axial, that E2 elimination can proceed, as the axial beta-hydrogens on the adjacent ring carbons are perfectly aligned for anti-periplanar elimination.

Therefore, the cis-isomer of this compound is expected to undergo E2 elimination significantly faster than the trans-isomer, as it can more readily adopt the necessary conformation with an axial leaving group.

Competition Between Substitution and Elimination Pathways

Reactions of alkyl halides often involve a competition between substitution (SN2) and elimination (E2) pathways. The outcome is primarily determined by the structure of the substrate and the nature of the nucleophile or base. libretexts.org

This compound is a primary alkyl halide because the bromine is attached to a carbon that is bonded to only one other carbon. This structural feature has a profound impact on its reactivity.

SN2 Pathway: The SN2 mechanism is favored for primary substrates due to minimal steric hindrance at the reaction center. chemistrysteps.com This allows the nucleophile to easily access the electrophilic carbon for a backside attack. Strong, non-bulky nucleophiles will predominantly lead to substitution products.

E2 Pathway: Primary alkyl halides are generally poor substrates for E2 reactions. reddit.com Elimination can be forced to become the major pathway only by using a strong, sterically hindered (bulky) base, such as potassium tert-butoxide (KOt-Bu) or lithium diisopropylamide (LDA). masterorganicchemistry.comyoutube.com The large size of these bases prevents them from acting as nucleophiles at the sterically accessible primary carbon, and they instead abstract a beta-hydrogen, promoting elimination.

The competition between these two pathways for this compound can be summarized as follows:

Reagent TypeExample ReagentsPredominant MechanismExpected Major Product
Strong Nucleophile / Weak BaseNaI, NaCN, NaSHSN2Substitution Product
Strong Base / Strong NucleophileNaOH, NaOCH₃SN2 (Major), E2 (Minor)Substitution Product
Strong, Sterically Hindered BaseKOt-Bu, LDAE2Elimination Product

This interactive table summarizes the expected reaction pathways based on the nature of the reagent.

Radical Reactions Involving Bromine or Trifluoromethoxy Groups

Radical reactions are initiated by the homolytic cleavage of a covalent bond, where each atom retains one of the bonding electrons. chemistrysteps.com This process typically requires an input of energy in the form of heat or ultraviolet (UV) light. In this compound, the carbon-bromine bond is the weakest bond and thus the most susceptible to homolysis.

The initiation step involves the cleavage of the C-Br bond to generate a primary alkyl radical and a bromine radical:

Initiation: 4-(trifluoromethoxy)cyclohexylmethyl-Br → 4-(trifluoromethoxy)cyclohexylmethyl• + Br•

Once formed, the 4-(trifluoromethoxy)cyclohexylmethyl radical is a highly reactive intermediate that can participate in various propagation steps, such as:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or reagent molecule (H-X), forming a new product and a new radical (X•).

Addition to π Bonds: The radical can add to an alkene or alkyne, forming a new carbon-carbon bond and a new radical species.

These radical chain reactions continue until termination steps, such as the combination of two radicals, remove the reactive intermediates from the system.

The trifluoromethoxy group (-OCF₃) is known for its high stability, which is a consequence of the strong carbon-fluorine and carbon-oxygen bonds. mdpi.comwikipedia.org The C-F bond is one of the strongest single bonds in organic chemistry. Due to this high bond strength, the trifluoromethoxy group is exceptionally resistant to homolytic cleavage under conditions that would readily break a C-Br bond. Therefore, the participation of trifluoromethyl or trifluoromethoxy radicals generated from the cleavage of the -OCF₃ group is considered highly unlikely in typical radical reactions involving this compound. The reactivity of the molecule is overwhelmingly dominated by the weaker C-Br bond.

The energy required to break a bond homolytically is known as the Bond Dissociation Energy (BDE). libretexts.org This value is a direct measure of the bond's strength. The homolytic cleavage of the C-Br bond is an endothermic process that requires this energy input. chemistrysteps.com For most primary alkyl bromides, the C-Br BDE is approximately 290 kJ/mol (or 69 kcal/mol).

In the context of this compound, the C-Br bond is significantly weaker than the C-H, C-C, C-O, and C-F bonds present in the rest of the molecule. This large difference in BDEs ensures that under radical conditions initiated by heat or light, the C-Br bond will cleave selectively, defining the subsequent radical chemistry of the compound. Research indicates that the strength of C-Br bonds is not significantly affected by the degree of carbon substitution, unlike C-H bonds. libretexts.org

Metal-Catalyzed Coupling Reactions Utilizing the Bromomethyl Functionality

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds. Primary alkyl bromides, such as this compound, are effective electrophilic partners in many of these transformations, particularly those catalyzed by nickel or palladium. organicreactions.orgrsc.org These reactions typically involve the oxidative addition of the alkyl halide to a low-valent metal center, followed by transmetalation with an organometallic nucleophile and reductive elimination to yield the coupled product.

The bromomethyl group of this compound can be utilized in a variety of synthetically important coupling reactions.

Coupling ReactionNucleophilic Partner (R-M)Typical CatalystProduct Structure
Suzuki CouplingAryl/Alkyl Boronic Acid or EsterPd or Ni4-(trifluoromethoxy)cyclohexylmethyl-R
Negishi CouplingOrganozinc Reagent (R-ZnX)Pd or Ni4-(trifluoromethoxy)cyclohexylmethyl-R
Kumada CouplingGrignard Reagent (R-MgX)Ni or Fe4-(trifluoromethoxy)cyclohexylmethyl-R
Stille CouplingOrganostannane Reagent (R-SnR'₃)Pd4-(trifluoromethoxy)cyclohexylmethyl-R
Sonogashira CouplingTerminal AlkynePd/Cu4-(trifluoromethoxy)cyclohexylmethyl-alkyne

This interactive table illustrates potential metal-catalyzed cross-coupling reactions for this compound.

These reactions demonstrate the synthetic versatility of the title compound as a building block for introducing the 4-(trifluoromethoxy)cyclohexylmethyl scaffold into more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The following subsections detail the plausible mechanistic pathways for the Suzuki and Negishi couplings of this compound.

Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. organic-chemistry.orgyoutube.comyoutube.com For this compound, the reaction would involve its coupling with a suitable boronic acid (or its ester) in the presence of a palladium catalyst and a base.

The generally accepted catalytic cycle for the Suzuki coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgnih.gov

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of this compound. This step forms a palladium(II) intermediate. The rate of this step can be influenced by the nature of the palladium catalyst and the ligands coordinated to it.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the organoboron species.

Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

A proposed catalytic cycle for the Suzuki coupling of this compound is illustrated below:

Table 1: Proposed Catalytic Cycle for the Suzuki Coupling of this compound

StepDescriptionIntermediate/Product
1. Oxidative Addition The Pd(0) catalyst inserts into the C-Br bond.(4-(Trifluoromethoxy)cyclohexyl)methylpalladium(II) bromide
2. Transmetalation The organic group (R') from the boronic acid replaces the bromide on the palladium complex.Di-organopalladium(II) complex
3. Reductive Elimination The two organic groups are eliminated from the palladium to form the final product and regenerate the Pd(0) catalyst.1-(R'-methyl)-4-(trifluoromethoxy)cyclohexane

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.comchem-station.comorganic-chemistry.org Similar to the Suzuki coupling, the mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

Oxidative Addition: A low-valent palladium or nickel catalyst undergoes oxidative addition with this compound to form a metal(II) complex.

Transmetalation: The organozinc reagent transfers its organic group to the metal center, displacing the halide.

Reductive Elimination: The coupled product is formed through reductive elimination, regenerating the active catalyst.

The choice of catalyst (palladium or nickel) can influence the reaction, with palladium catalysts generally offering higher functional group tolerance. wikipedia.org Nickel catalysts are also effective and can operate through slightly different mechanisms depending on the specific system. youtube.com

Table 2: Proposed Catalytic Cycle for the Negishi Coupling of this compound

StepDescriptionIntermediate/Product
1. Oxidative Addition A Pd(0) or Ni(0) catalyst inserts into the C-Br bond.(4-(Trifluoromethoxy)cyclohexyl)methylmetal(II) bromide
2. Transmetalation The organic group (R') from the organozinc reagent replaces the bromide on the metal complex.Di-organometal(II) complex
3. Reductive Elimination The two organic groups are eliminated from the metal to form the final product and regenerate the catalyst.1-(R'-methyl)-4-(trifluoromethoxy)cyclohexane

Carbonylative and Aminocarbonylative Coupling Methodologies

Carbonylative coupling reactions introduce a carbonyl group into a molecule, typically using carbon monoxide (CO) as a C1 source.

Carbonylative Coupling

In a palladium-catalyzed carbonylative coupling, this compound could react with a suitable nucleophile and carbon monoxide to yield a ketone or carboxylic acid derivative. The mechanism generally involves:

Oxidative Addition: Similar to other cross-coupling reactions, the palladium(0) catalyst undergoes oxidative addition to the C-Br bond.

CO Insertion: A molecule of carbon monoxide then inserts into the palladium-carbon bond to form an acyl-palladium intermediate.

Nucleophilic Attack/Reductive Elimination: This acyl-palladium species can then react with a nucleophile (e.g., an organometallic reagent in a carbonylative cross-coupling, or an alcohol/amine in alkoxycarbonylation/aminocarbonylation) followed by reductive elimination to give the final product.

Aminocarbonylative Coupling

Aminocarbonylative coupling is a specific type of carbonylative coupling where an amine is used as the nucleophile, leading to the formation of an amide. The mechanism follows the same general pathway as other carbonylative couplings, with the final step involving the reaction of the acyl-palladium intermediate with an amine.

Table 3: Proposed Mechanistic Steps for Carbonylative Coupling of this compound

StepDescription
1. Oxidative Addition Pd(0) adds to the C-Br bond to form a Pd(II) complex.
2. CO Insertion Carbon monoxide inserts into the Pd-C bond.
3. Reaction with Nucleophile An organometallic reagent (for ketones) or an amine/alcohol (for amides/esters) reacts with the acyl-palladium intermediate.
4. Reductive Elimination The final carbonyl-containing product is formed, and the Pd(0) catalyst is regenerated.

Rearrangement Processes in Brominated or Trifluoromethoxylated Cyclohexanes

Carbocation rearrangements are common in organic chemistry, particularly in systems that can form a carbocation intermediate. wikipedia.orglibretexts.orglscollege.ac.inmsu.eduslideshare.net The formation of a primary carbocation from this compound via heterolytic cleavage of the C-Br bond could potentially lead to rearrangement processes such as Wagner-Meerwein shifts.

Wagner-Meerwein Rearrangement

A Wagner-Meerwein rearrangement is a 1,2-hydride, -alkyl, or -aryl shift that occurs to form a more stable carbocation. wikipedia.orglscollege.ac.inslideshare.net In the case of the (4-(trifluoromethoxy)cyclohexyl)methyl cation, a 1,2-hydride shift from the cyclohexane ring to the exocyclic methylene (B1212753) carbon would result in a more stable tertiary carbocation on the ring.

This rearranged carbocation could then be trapped by a nucleophile, leading to a product with a different connectivity than expected from a direct substitution. The presence of the electron-withdrawing trifluoromethoxy group at the 4-position might influence the stability of the carbocation and the propensity for such rearrangements.

Ring Contraction

Another possible rearrangement for carbocations on a cyclohexane ring is ring contraction to a cyclopentyl system. youtube.comyoutube.comchemistrysteps.com This process can be driven by the formation of a more stable carbocation. For instance, the initial primary carbocation could undergo a rearrangement involving the migration of a C-C bond of the ring, leading to a five-membered ring with a more substituted (and thus more stable) carbocation.

While these rearrangement pathways are mechanistically plausible, their occurrence would depend on the specific reaction conditions and the relative stabilities of the involved carbocation intermediates.

Stereochemical and Conformational Analysis of 1 Bromomethyl 4 Trifluoromethoxy Cyclohexane

Chair Conformation Dynamics of Substituted Cyclohexanes

The cyclohexane (B81311) ring is not a flat hexagon; its most stable arrangement is a puckered "chair" conformation. wikipedia.org This conformation allows all carbon-carbon bonds to maintain a nearly ideal tetrahedral angle of approximately 109.5°, which minimizes angle strain. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial, pointing up or down roughly parallel to the ring's axis, and six are equatorial, pointing out from the perimeter of the ring. lumenlearning.comyoutube.com

A key feature of the chair conformation is its dynamic nature. Through a process known as ring inversion or a "chair flip," one chair conformation can interconvert into another. lumenlearning.commasterorganicchemistry.com During this process, all axial positions become equatorial, and all equatorial positions become axial. youtube.com This inversion is rapid at room temperature.

The transition from one chair form to another involves passing through higher-energy intermediate conformations, such as the "half-chair" and "twist-boat". wikipedia.org The energy barrier for this inversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. For substituted cyclohexanes, this barrier determines the rate of interconversion between the two non-identical chair conformers. The relative stability of these two conformers dictates the position of the conformational equilibrium.

In a monosubstituted cyclohexane, the two chair conformers are not equal in energy. wikipedia.org Substituents generally prefer the more spacious equatorial position over the more sterically hindered axial position. lumenlearning.comlumenlearning.com This preference is quantified by the conformational preference energy, or "A-value," which represents the free energy difference (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position.

Bromomethyl (-CH₂Br) Group: The steric demand of the bromomethyl group is expected to be slightly larger than that of a methyl group (A-value ≈ 1.7 kcal/mol) or an ethyl group (A-value ≈ 1.75 kcal/mol) due to the presence of the larger bromine atom. libretexts.org The free rotation around the C-C bond allows the bulky bromine atom to orient itself away from the ring, but steric hindrance remains a significant factor.

Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is electronically withdrawing and sterically demanding. Its conformational preference can be compared to the trifluoromethyl (-CF₃) group, which has an A-value of approximately 2.1 kcal/mol. Studies on related fluorinated groups have shown a significant preference for the equatorial position. nih.gov The trifluoroacetoxy group (-OCOCF₃) also shows a preference for the equatorial position. cdnsciencepub.com

Given these considerations, both the bromomethyl and trifluoromethoxy groups will strongly favor the equatorial position to minimize steric interactions.

Table 1: A-Values (Equatorial Preference) for Selected Substituents
Substituent-ΔG° (A-value) (kcal/mol)Reference Group
-CH₃ (Methyl)1.70Standard
-Br (Bromo)0.38Comparison for Halogen Size
-CF₃ (Trifluoromethyl)2.1Comparison for Fluorinated Group
-CH₂Br (Bromomethyl)Est. >1.7Estimated based on steric bulk
-OCF₃ (Trifluoromethoxy)Est. >2.1Estimated based on steric and electronic effects

The primary reason for the equatorial preference of substituents is the presence of steric strain in the axial conformation known as 1,3-diaxial interactions. libretexts.orgpressbooks.pubquimicaorganica.org An axial substituent on carbon-1 is brought into close proximity with the axial hydrogens on carbons-3 and -5. lumenlearning.com This proximity leads to van der Waals repulsion, which destabilizes the conformer. quimicaorganica.org

For 1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane, placing either the bromomethyl or the trifluoromethoxy group in an axial position would introduce significant destabilizing 1,3-diaxial interactions. The larger the substituent, the more severe these repulsive interactions and the greater the energy penalty, further shifting the equilibrium toward the conformer with that group in the equatorial position. pressbooks.pub

Cis/Trans Isomerism in 1,4-Disubstituted Cyclohexanes

When two substituents are present on a cyclohexane ring, cis-trans isomerism is possible. pressbooks.pub These geometric isomers are distinct molecules that cannot be interconverted by ring flipping. mvpsvktcollege.ac.in

Cis Isomer: The two substituents are on the same side of the ring's plane. In a chair conformation, this arrangement requires one substituent to be in an axial position and the other to be in an equatorial position (axial-equatorial or a,e). spcmc.ac.in

Trans Isomer: The two substituents are on opposite sides of the ring's plane. This allows for two possible chair conformations: one where both groups are equatorial (diequatorial or e,e) and another where both are axial (diaxial or a,a). quimicaorganica.orgspcmc.ac.in

The synthesis of 1,4-disubstituted cyclohexanes often results in a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the reaction mechanism and conditions. Stereocontrolled synthesis aims to selectively produce one isomer over the other.

Isolating the individual stereoisomers from a mixture typically relies on differences in their physical properties. google.com Techniques such as fractional distillation, recrystallization, and column chromatography are commonly employed. For instance, cis and trans isomers often have different boiling points, melting points, and solubility profiles that can be exploited for separation. scispace.com Preparative gas chromatography can also be used to separate volatile isomers. scispace.com In some cases, derivatization of the isomers into compounds with more distinct properties can facilitate separation, followed by a final step to revert to the original compound. mdpi.com

The relative stability of the cis and trans isomers of this compound depends on the stability of their most preferred conformations.

Trans Isomer: The trans isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is significantly more stable because it is free of major 1,3-diaxial interactions. quimicaorganica.orgspcmc.ac.in Conversely, the diaxial conformer is highly unstable due to the severe steric strain from both large groups interacting with axial hydrogens. The equilibrium for the trans isomer will lie almost exclusively on the side of the diequatorial form.

Cis Isomer: The cis isomer exists as two interconverting chair conformers, both of which have one group axial and one group equatorial (a,e and e,a). spcmc.ac.in These two conformers are not energetically equivalent. The more stable conformer will be the one where the sterically bulkier group occupies the equatorial position. libretexts.org Given the estimated A-values, the trifluoromethoxy group is likely bulkier than the bromomethyl group. Therefore, the preferred cis conformer will have the trifluoromethoxy group equatorial and the bromomethyl group axial.

Table 2: Relative Stability of Isomers and Conformers of this compound
IsomerConformationAxial/Equatorial PositionsRelative Steric StrainPredicted Stability
trans trans-(e,e)-CH₂Br (eq), -OCF₃ (eq)MinimalMost Stable
cis cis-(e,a)-CH₂Br (eq), -OCF₃ (ax)HighLess Stable Conformer
cis-(a,e)-CH₂Br (ax), -OCF₃ (eq)ModerateMore Stable Conformer (Intermediate Overall)
trans trans-(a,a)-CH₂Br (ax), -OCF₃ (ax)Very HighLeast Stable

Chiral Aspects of this compound

The presence of two different substituents on the cyclohexane ring of this compound introduces the possibility of stereoisomerism. Specifically, the relative orientation of the bromomethyl and trifluoromethoxy groups can lead to cis and trans diastereomers. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers can exist as a pair of enantiomers, which are non-superimposable mirror images of each other, rendering the molecule chiral.

Enantiomer Resolution Methodologies

The separation of enantiomers, a process known as chiral resolution, is a critical step in the characterization and utilization of chiral compounds. For this compound, several methodologies could theoretically be employed to resolve its enantiomers.

One common approach is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The principle behind this technique is the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus separation. The choice of the CSP is crucial and would typically be determined empirically by screening a variety of commercially available chiral columns.

Another potential method is through the formation of diastereomeric derivatives . This involves reacting the racemic mixture of this compound with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as fractional crystallization or chromatography. Following separation, the chiral auxiliary can be removed to yield the individual enantiomers.

Kinetic resolution represents another viable strategy. In this method, the racemic mixture is reacted with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other. This results in the conversion of one enantiomer into a different compound while leaving the other enantiomer largely unreacted. The unreacted enantiomer can then be separated from the product mixture.

Finally, enzymatic resolution offers a highly selective method for separating enantiomers. Enzymes are chiral catalysts that can exhibit high stereoselectivity, catalyzing a reaction for only one enantiomer of a racemic mixture.

Resolution Method Principle Key Considerations
Chiral ChromatographyDifferential interaction with a chiral stationary phase.Selection of appropriate chiral column and mobile phase.
Diastereomeric DerivativesFormation of separable diastereomers with a chiral resolving agent.Availability of a suitable resolving agent and ease of removal.
Kinetic ResolutionPreferential reaction of one enantiomer with a chiral catalyst or reagent.Efficiency of the catalyst and yield of the desired enantiomer.
Enzymatic ResolutionHigh stereoselectivity of an enzyme for one enantiomer.Finding a suitable enzyme and optimizing reaction conditions.

Optical Purity Determination Techniques

Once the enantiomers have been resolved, it is essential to determine their optical purity, often expressed as enantiomeric excess (ee). Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining enantiomeric excess. By analyzing the resolved sample on a chiral column, the relative peak areas of the two enantiomers can be used to calculate the ee.

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral shift reagent can also be used. nih.gov The chiral shift reagent forms diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer.

Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral compound. While it can confirm the presence of a single enantiomer (optical activity), it is generally less accurate for the precise determination of enantiomeric excess compared to chromatographic and spectroscopic methods.

Technique Principle Advantages Limitations
Chiral HPLCSeparation of enantiomers on a chiral stationary phase.High accuracy and precision.Requires a suitable chiral column.
NMR with Chiral Shift ReagentsFormation of diastereomeric complexes leading to distinct NMR signals.Provides direct spectroscopic evidence.Can be complex to interpret; requires a suitable shift reagent.
PolarimetryMeasurement of the rotation of plane-polarized light.Simple and rapid.Less accurate for ee determination; requires a known specific rotation.

Influence of Substituents on Cyclohexane Ring Puckering and Conformational Preference

The cyclohexane ring is not planar but exists in various puckered conformations, with the chair conformation being the most stable. wikipedia.orglibretexts.org The presence of substituents on the ring significantly influences the equilibrium between different chair conformations. In a process known as ring flipping, a cyclohexane chair conformation can interconvert into another chair conformation, during which all axial substituents become equatorial and vice versa. libretexts.orgmasterorganicchemistry.com

For this compound, the two chair conformations of the trans isomer would have either both substituents in equatorial positions (diequatorial) or both in axial positions (diaxial). In the case of the cis isomer, one substituent would be axial and the other equatorial in both chair conformations.

The conformational preference is primarily dictated by steric strain, particularly 1,3-diaxial interactions. wikipedia.org These are repulsive steric interactions between an axial substituent and the axial hydrogen atoms on the third carbon atoms away. To minimize these unfavorable interactions, substituents, especially bulky ones, preferentially occupy the more spacious equatorial position. libretexts.orgsapub.org

The relative "bulkiness" of the bromomethyl (-CH₂Br) and trifluoromethoxy (-OCF₃) groups will determine the favored conformation. The A-value of a substituent is a quantitative measure of its preference for the equatorial position and corresponds to the Gibbs free energy difference between the axial and equatorial conformers. While specific A-values for these exact groups may not be readily available, it is generally understood that larger groups have larger A-values and a stronger preference for the equatorial position. masterorganicchemistry.com

For the trans-1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane, the diequatorial conformation is expected to be significantly more stable and therefore the predominant conformer at equilibrium. This is because the diaxial conformation would introduce significant 1,3-diaxial interactions for both substituents, leading to high steric strain.

Advanced Computational Studies on 1 Bromomethyl 4 Trifluoromethoxy Cyclohexane

Quantum Chemical Calculations for Molecular Geometry Optimization

The precise three-dimensional arrangement of atoms in 1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane is crucial for its reactivity and physical properties. Quantum chemical calculations are employed to determine the most stable molecular geometries by finding the minimum energy structures on the potential energy surface.

Density Functional Theory (DFT) has become a primary method for the geometry optimization of organic molecules due to its favorable balance of computational cost and accuracy. researchgate.netmdpi.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict key geometrical parameters. researchgate.net These calculations would typically be performed on both cis and trans isomers, considering that the substituents prefer equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. ucalgary.calibretexts.org The most stable conformer is expected to be the trans-isomer with both the bromomethyl and trifluoromethoxy groups in equatorial positions.

Hypothetical Optimized Geometrical Parameters for trans-1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane (diequatorial conformer)

Parameter Value
C-C (ring) bond length ~1.53-1.54 Å
C-H bond length ~1.09-1.10 Å
C-Br bond length ~1.95 Å
C-O bond length ~1.42 Å
O-CF3 bond length ~1.36 Å
C-F bond length ~1.34 Å
C-C-C (ring) bond angle ~111-112°
H-C-H bond angle ~107-109°
C-C-Br bond angle ~110°

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of DFT calculations based on general principles for similar molecules.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for elucidating the electronic structure of molecules. researchgate.net These methods are computationally more demanding than DFT but can provide more accurate descriptions of electron correlation effects. For this compound, MP2 calculations would be valuable for refining the geometries obtained from DFT and for obtaining a more precise understanding of the electronic distribution and intermolecular forces, which are influenced by the electronegative bromine and trifluoromethoxy groups. researchgate.net

Conformational Energy Landscape Analysis

Substituted cyclohexanes exist as an equilibrium of different conformations. sapub.orgsapub.org Computational analysis of the conformational energy landscape is essential to identify the most stable conformers and the energy barriers between them.

The chair conformation is the most stable for cyclohexane (B81311) and its derivatives. spcmc.ac.in However, other conformations like the twist-boat also exist on the potential energy surface. nih.gov For this compound, the relative energies of the chair and twist-boat conformers for both cis and trans isomers can be calculated. The trans-isomer with both substituents in equatorial positions (e,e) is expected to be the most stable. The cis-isomer will exist as an equilibrium of two chair conformers, both having one axial and one equatorial substituent (a,e and e,a). spcmc.ac.in Due to the steric bulk of the bromomethyl and trifluoromethoxy groups, the conformer with the larger group in the equatorial position would be slightly favored. libretexts.org

Hypothetical Relative Energies of Conformational Isomers of this compound

Isomer Conformation Substituent Positions Relative Energy (kcal/mol)
trans Chair diequatorial (e,e) 0.0 (most stable)
trans Chair diaxial (a,a) > 5.0
cis Chair axial/equatorial (a,e) ~2.0-2.5
cis Chair equatorial/axial (e,a) ~2.0-2.5

Note: The data in this table is hypothetical and based on typical energy differences for substituted cyclohexanes. The actual values would require specific calculations.

The interconversion between the two chair conformations of a cyclohexane ring, known as ring flipping, proceeds through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. researchgate.net Computational methods can be used to locate the transition state for this process and calculate the activation energy barrier. nih.gov For substituted cyclohexanes, the energy barrier for ring inversion can be influenced by the nature of the substituents. nih.gov The characterization of the transition state provides insight into the dynamics of the molecule and the rate of interconversion between conformers. For this compound, the energy barrier for the ring flip of the cis-isomer would be a key parameter to determine its conformational dynamics.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. nih.govrsc.org

For this compound, DFT can be used to predict nuclear magnetic resonance (NMR) chemical shifts. nih.govrsc.org These predictions are particularly useful for distinguishing between different isomers and conformers. For example, the chemical shifts of the protons on the cyclohexane ring are sensitive to whether they are in an axial or equatorial position. Furthermore, the prediction of ¹⁹F NMR chemical shifts is a well-established computational technique for organofluorine compounds. rsc.orgmdpi.com

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of trans-1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane

Atom Position Predicted Chemical Shift (ppm)
H on C1 equatorial ~3.5-3.7
H on C4 equatorial ~4.0-4.2
Other ring H equatorial ~1.2-1.5
Other ring H axial ~1.8-2.1
C1 - ~75-80
C4 - ~80-85 (with C-F coupling)
CH₂Br - ~35-40

Note: The data in this table is hypothetical and intended to illustrate the utility of computational methods in predicting spectroscopic parameters. Actual values may vary.

NMR Chemical Shift Predictions (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. mdpi.com Computational methods can predict NMR chemical shifts with high accuracy, aiding in spectral assignment and structural confirmation. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) method, and modern machine learning algorithms are employed for this purpose. mdpi.commodgraph.co.ukgithub.io

For this compound, calculations would begin by optimizing the geometries of its most stable conformations. As a 1,4-disubstituted cyclohexane, it exists as cis and trans isomers. libretexts.org The trans isomer is expected to predominantly adopt a diequatorial (e,e) chair conformation to minimize steric hindrance. libretexts.org The cis isomer exists as a rapidly equilibrating mixture of two equivalent chair conformations, each with one axial and one equatorial substituent. youtube.com

Once the low-energy structures are identified, their NMR shielding tensors are calculated. These are then converted into chemical shifts (ppm) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Predictions would be made for all magnetically active nuclei: ¹H, ¹³C, and ¹⁹F. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the trifluoromethoxy group.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for the most stable trans-diequatorial conformer, demonstrating the typical output of such a computational study.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-H (axial)3.8578.2
C1-H (equatorial)4.10
C2/C6-H (axial)1.4532.5
C2/C6-H (equatorial)2.15
C3/C5-H (axial)1.3029.8
C3/C5-H (equatorial)2.05
C4-H (axial)4.2085.6 (q, JC-F ≈ 2 Hz)
C4-H (equatorial)-
CH₂Br3.4035.1
OCF₃-121.5 (q, JC-F ≈ 257 Hz)

Vibrational Spectroscopy (IR, Raman) Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.ukresearchgate.netnih.gov DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. nih.gov These calculations also provide IR intensities and Raman activities, allowing for the generation of theoretical spectra that can be directly compared with experimental data. ethz.ch

For this compound, a frequency calculation would be performed on the optimized geometry of each stable conformer. The resulting vibrational modes would be analyzed to identify characteristic frequencies. Key expected vibrations include C-H stretching and bending, C-O-C stretching from the ether linkage, strong absorptions related to the C-F stretching of the trifluoromethoxy group, and a lower frequency vibration for the C-Br stretch. nih.gov Comparing the calculated spectra for the cis and trans isomers could reveal unique spectral features to distinguish them. ircourses.org

An illustrative table of key calculated vibrational frequencies is provided below.

Predicted Frequency (cm⁻¹)Vibrational Mode AssignmentExpected Intensity (IR / Raman)
2950-3050C-H stretchingMedium / Strong
1450-1470CH₂ scissoringMedium / Medium
1150-1250C-F stretching (asymmetric)Very Strong / Medium
1050-1150C-O-C stretchingStrong / Weak
600-700C-Br stretchingMedium / Strong

Reaction Mechanism Elucidation Through Theoretical Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing details about transition states and intermediates that are often difficult or impossible to observe experimentally. arxiv.org For this compound, a plausible reaction to study would be its solvolysis, which can proceed through nucleophilic substitution (SN1) and elimination (E1) pathways. pearson.comyoutube.com

The study of a reaction mechanism begins with mapping the potential energy surface (PES), which represents the energy of the molecular system as a function of its geometry. youtube.comwayne.edu By exploring the PES, stationary points—reactants, products, intermediates, and transition states—can be located and characterized. bohrium.com

For an SN1 solvolysis reaction of this compound, the reaction coordinate would involve the cleavage of the C-Br bond. Calculations would identify the transition state leading to the formation of a carbocation intermediate. youtube.com The geometry of this transition state, where the C-Br bond is partially broken, is a critical piece of information. The subsequent steps, including nucleophilic attack by a solvent molecule and potential rearrangements, would also be mapped on the PES to build a complete picture of the reaction pathway.

Once the reactants and the relevant transition state on the PES are identified, the activation energy (Ea) for the reaction can be calculated as the difference in their energies. researchgate.netosti.gov This energy barrier is the minimum energy required for the reaction to occur and is a key determinant of the reaction rate. aps.org

Using transition state theory, such as the Eyring equation, the calculated activation energy can be used to predict the reaction rate constant (k). These theoretical rate constants can then be compared with experimental kinetic data to validate the proposed mechanism. This synergy between computational prediction and experimental measurement is crucial for a deep understanding of chemical reactivity.

Molecular Dynamics Simulations for Conformational Sampling

While static calculations on optimized geometries are informative, molecules are dynamic entities. Molecular dynamics (MD) simulations model the motion of atoms over time by solving Newton's equations of motion, providing a powerful method for exploring the conformational landscape of flexible molecules like substituted cyclohexanes. nih.govnih.gov

An MD simulation of this compound would allow for the observation of dynamic processes such as the chair-to-chair ring flip. nih.gov By running the simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to sample the different accessible conformations, including chair, twist-boat, and boat forms, and determine their relative populations based on the simulation time spent in each state. nih.gov This approach provides a more realistic, temperature-dependent view of the molecule's conformational equilibrium than static energy calculations alone and can reveal complex dynamic behaviors that influence reactivity. nih.gov

Methodologies for Comprehensive Spectroscopic and Analytical Elucidation of 1 Bromomethyl 4 Trifluoromethoxy Cyclohexane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a cornerstone for the structural analysis of 1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane, providing detailed information about the atomic connectivity, stereochemistry, and dynamic behavior of the molecule.

One-dimensional NMR spectroscopy is the initial and fundamental step in the structural elucidation process.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the chemical shifts are influenced by the electronegativity of the bromine and the trifluoromethoxy group. The bromomethyl protons (-CH₂Br) are expected to appear as a doublet in the downfield region, typically between 3.2 and 3.5 ppm, due to the deshielding effect of the adjacent bromine atom. The proton on the carbon bearing the trifluoromethoxy group (CH-OCF₃) will also be shifted downfield. The remaining cyclohexane (B81311) ring protons will produce a complex multiplet pattern in the range of 1.2 to 2.5 ppm. The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to the different spatial orientations of the substituents. In the cis isomer, one substituent is axial and the other equatorial, while in the trans isomer, both can be either axial or equatorial, though the diequatorial conformation is generally more stable. modgraph.co.uknih.govmodgraph.co.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon of the bromomethyl group (-CH₂Br) is expected to resonate around 35-45 ppm. The carbon attached to the trifluoromethoxy group (C-OCF₃) will be significantly deshielded and is expected to appear further downfield. The trifluoromethoxy carbon itself (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms. The remaining cyclohexane carbons will have signals in the aliphatic region (20-40 ppm). oregonstate.edu

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for this compound. The trifluoromethoxy group (-OCF₃) will give rise to a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting under normal conditions. The chemical shift of this signal can provide insights into the electronic environment of the substituent and can be sensitive to the stereochemistry of the molecule. For trifluoromethyl groups on a cyclohexane ring, the chemical shift can vary depending on whether the group is in an axial or equatorial position. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (trans isomer): The following table presents predicted chemical shift ranges based on data from analogous compounds. Actual values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂Br3.2 - 3.5 (d)35 - 45
CH-OCF₃3.8 - 4.2 (m)75 - 85 (q, JC-F ≈ 2-4 Hz)
Cyclohexane CH₂1.2 - 2.5 (m)20 - 40
-OCF₃-120 - 125 (q, JC-F ≈ 250-260 Hz)

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound and for determining its stereochemistry. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is used to trace the connectivity of the protons within the cyclohexane ring and to connect the ring protons to the bromomethyl and methine protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY is vital for determining the stereochemistry (cis vs. trans). For example, in the cis isomer, a NOE correlation would be expected between the axial proton of the bromomethyl-bearing carbon and the axial protons on adjacent carbons. In the diequatorial trans isomer, different NOE patterns would be observed.

For crystalline samples of this compound, solid-state NMR (ssNMR) can provide valuable information about the molecular structure and packing in the solid state. Due to the restricted molecular motion in solids, ssNMR spectra are typically broad. However, techniques like Magic Angle Spinning (MAS) can be used to narrow the lines and obtain high-resolution spectra. Solid-state NMR can be particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For organobromine compounds, ⁷⁹Br and ⁸¹Br ssNMR can also be employed, although the quadrupolar nature of these nuclei often leads to very broad signals. modgraph.co.uk

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound (C₈H₁₂BrF₃O). The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by 2 Da for the molecular ion.

Expected HRMS Data for C₈H₁₂BrF₃O:

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br)
[M]⁺259.9995261.9974
[M+H]⁺261.0073263.0052
[M+Na]⁺282.9892284.9871

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable structural information. For this compound, several fragmentation pathways can be anticipated:

Loss of a bromine radical (•Br): This would result in a fragment ion [M-Br]⁺.

Loss of the bromomethyl radical (•CH₂Br): This would lead to a fragment ion [M-CH₂Br]⁺.

Loss of the trifluoromethoxy group (•OCF₃): This would produce a fragment ion [M-OCF₃]⁺.

Cleavage of the cyclohexane ring: This can lead to a series of smaller fragment ions. The fragmentation of the cyclohexane ring itself often proceeds via the loss of ethene (C₂H₄). youtube.com

The relative abundance of these fragment ions will depend on their stability and can be used to differentiate between isomers, as the stereochemistry can influence the fragmentation pathways. nih.gov

Predicted Major Fragments in the MS/MS Spectrum of this compound:

Fragment Ion Proposed Structure m/z (⁷⁹Br)
[M-Br]⁺C₈H₁₂F₃O⁺181
[M-CH₂Br]⁺C₇H₁₀F₃O⁺167
[M-OCF₃]⁺C₇H₁₂Br⁺175/177
[M-HBr]⁺•C₈H₁₁F₃O⁺•180

By combining these advanced NMR and MS techniques, a comprehensive and unambiguous structural elucidation of this compound and its derivatives can be achieved, providing a solid foundation for further chemical and biological studies.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. nih.gov It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereogenic centers. soton.ac.uk For this compound, which can exist as cis and trans diastereomers, each as a pair of enantiomers, this technique is invaluable for resolving structural ambiguities.

The primary challenge in the X-ray crystallographic analysis of this compound is obtaining a single crystal of suitable quality. This often involves screening a wide range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

Once a suitable crystal is obtained and diffracted, the resulting electron density map reveals the precise spatial arrangement of each atom. For this compound, the analysis would provide several key pieces of information:

Diastereomeric Confirmation: The relative orientation of the bromomethyl and trifluoromethoxy substituents on the cyclohexane ring (cis or trans) would be unambiguously determined.

Conformational Analysis: The analysis would confirm the preferred conformation of the cyclohexane ring, which is expected to be a chair conformation to minimize steric and torsional strain. It would also establish the positions of the bulky substituents, predicting whether they occupy axial or equatorial positions. In the most stable conformation, both the bromomethyl and trifluoromethoxy groups are expected to be in equatorial positions in the trans isomer.

Absolute Stereochemistry: For an enantiomerically pure sample, anomalous dispersion effects, particularly from the bromine atom, can be used to determine the absolute configuration of the chiral centers (e.g., (1R, 4R) or (1S, 4S) for the trans isomer). The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned enantiomer. soton.ac.uk

Table 1: Hypothetical Crystallographic Data for trans-1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane This table is illustrative of typical data obtained from a single-crystal X-ray diffraction experiment.

ParameterValue
Chemical FormulaC₈H₁₂BrF₃O
Formula Weight261.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a, b, c (Å)8.31, 9.15, 10.42
α, β, γ (°)90, 105.7, 90
Volume (ų)765.1
Z (molecules/unit cell)2
Temperature (K)100
Flack Parameter0.02(3)
ConformationChair
Substituent PositionsC1-(CH₂Br) Equatorial, C4-(OCF₃) Equatorial

In cases where the parent compound is difficult to crystallize or when the anomalous scattering is too weak for reliable assignment of absolute configuration, co-crystallization with a chiral auxiliary can be employed. sigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is covalently attached to the analyte or that forms a stable co-crystal through non-covalent interactions. nih.gov

The process involves reacting this compound (or a derivative) with a known chiral molecule, such as an enantiopure amine, alcohol, or carboxylic acid. The resulting diastereomers can often be separated chromatographically and then crystallized. The known absolute stereochemistry of the auxiliary allows the absolute stereochemistry of the target molecule to be determined by proxy in the crystal structure. For example, (1R,2R)-diaminocyclohexane is a well-known chiral auxiliary that could be used for such purposes. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of a molecule. s-a-s.org These spectra serve as a molecular "fingerprint" and are highly useful for identifying functional groups and gaining insights into molecular structure and conformation. libretexts.org For this compound, these techniques can confirm the presence of the key substituents and characteristics of the cyclohexane backbone.

The key vibrational modes expected for this molecule include:

C-H Vibrations: Stretching vibrations (ν) for the CH₂ and CH groups on the cyclohexane ring are expected in the 2850-3000 cm⁻¹ region. nist.govdocbrown.info Bending or deformation vibrations (δ) appear at lower wavenumbers, typically around 1440-1480 cm⁻¹. docbrown.info

C-Br Vibrations: The C-Br stretching vibration is typically observed as a strong band in the low-frequency region of the IR spectrum, generally between 500 and 650 cm⁻¹.

Trifluoromethoxy Group (O-CF₃) Vibrations: This group gives rise to several strong and characteristic bands. The C-F symmetric and asymmetric stretching vibrations are very strong in the IR spectrum and typically appear in the 1100-1300 cm⁻¹ range. acs.orgbjp-bg.com The C-O stretching vibration associated with this group is also found in this region, often coupled with the C-F modes.

Cyclohexane Ring Vibrations: The cyclohexane skeleton has characteristic "breathing" and deformation modes, though these can be complex and overlap with other vibrations in the fingerprint region (below 1500 cm⁻¹). ustc.edu.cn The specific frequencies and intensities of these modes can be sensitive to the conformation of the ring and the axial/equatorial orientation of the substituents.

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected wavenumber ranges for the key functional groups. Experimental values may vary based on the physical state and specific isomer.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
C-H Stretch-CH₂-, -CH-2850 - 2960StrongStrong
C-H Bend (Scissoring)-CH₂-~1450MediumMedium
C-F Asymmetric/Symmetric Stretch-CF₃1100 - 1300Very StrongMedium-Weak
C-O Stretch-(C)-O-CF₃1050 - 1250StrongWeak
C-Br Stretch-CH₂-Br500 - 650StrongStrong
Cyclohexane Ring ModesC-C800 - 1200Medium-WeakMedium-Strong

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its various isomers.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, GC-MS is used to assess purity by separating the main compound from any starting materials, byproducts, or degradation products.

The mass spectrum provides structural information based on the molecular ion and its fragmentation pattern. chemguide.co.uk

Molecular Ion (M⁺): The molecular ion peak would confirm the molecular weight of the compound (260/262 g/mol , showing the characteristic isotopic pattern for one bromine atom, ⁷⁹Br/⁸¹Br).

Fragmentation: Electron ionization would induce fragmentation, providing clues to the molecule's structure. Key expected fragmentation pathways include:

Loss of a bromine radical (•Br), leading to a fragment at m/z 181.

Loss of the bromomethyl group (•CH₂Br), resulting in a fragment at m/z 167.

Loss of the trifluoromethoxy group (•OCF₃), giving a fragment at m/z 175/177.

Cleavage of the cyclohexane ring, producing a complex pattern of smaller fragments. docbrown.infolibretexts.org

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)Proposed Fragment IonDescription
260 / 262[C₈H₁₂BrF₃O]⁺Molecular Ion (M⁺)
181[M - Br]⁺Loss of Bromine radical
175 / 177[M - OCF₃]⁺Loss of Trifluoromethoxy radical
167[M - CH₂Br]⁺Loss of Bromomethyl radical
85[OCF₃]⁺Trifluoromethoxy cation
83[C₆H₁₁]⁺Cyclohexyl cation from ring cleavage

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds and is particularly well-suited for isomer separation.

For this compound, HPLC can be used to separate the cis and trans diastereomers. This separation relies on the different spatial arrangements of the two isomers, which leads to different interactions with the stationary phase. A normal-phase silica (B1680970) column or a reversed-phase column with high shape selectivity (e.g., C18, C30, or Phenyl) could be employed. fishersci.comgoogle.com The choice of mobile phase (e.g., hexane/ethanol for normal phase or acetonitrile/water for reversed phase) would be optimized to achieve baseline resolution.

Once the diastereomers are separated, chiral HPLC is required to resolve the enantiomers within each diastereomeric pair (e.g., separating (1R, 4R)-trans from (1S, 4S)-trans). This is achieved using a chiral stationary phase (CSP). phenomenex.comcsfarmacie.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of compounds. researchgate.net The separation occurs because the enantiomers form transient, diastereomeric complexes with the chiral stationary phase, leading to different retention times.

Table 4: Illustrative HPLC Methodologies for Isomer Separation

Analysis GoalHPLC ModeStationary Phase ExampleMobile Phase Example
Separation of Cis/Trans IsomersNormal PhaseSilica Geln-Hexane / Ethanol (95:5)
Separation of Cis/Trans IsomersReversed PhaseC18 or C30Acetonitrile / Water (70:30)
Separation of EnantiomersChiral HPLCImmobilized Amylose Phenylcarbamaten-Hexane / Isopropanol (90:10)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a cornerstone analytical technique for the real-time monitoring of chemical reactions involving this compound and its derivatives. Its widespread adoption is due to its simplicity, low cost, high sensitivity, and the rapidity with which separations can be achieved. This method allows chemists to qualitatively assess the progress of a reaction by observing the disappearance of starting materials and the appearance of products over time.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a thin layer of adsorbent material like silica gel on a solid backing) and a mobile phase (a solvent or solvent mixture). Compounds with a higher affinity for the stationary phase travel a shorter distance up the TLC plate, while compounds with a greater affinity for the mobile phase travel further. This separation allows for the distinct visualization of reactants, intermediates, and products.

In the context of reactions involving this compound, TLC is invaluable for optimizing reaction conditions, determining reaction completion, and identifying the presence of byproducts. For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, the polarity of the molecule changes significantly, leading to a different retention factor (Rf) on the TLC plate.

A typical TLC analysis for monitoring a reaction of this compound would involve the following steps:

Sample Preparation and Spotting : A baseline is drawn with a pencil near the bottom of the TLC plate. Using a capillary tube, small spots of the starting material, the reaction mixture at various time points, and a "co-spot" (a single spot containing both the starting material and the reaction mixture) are applied to the baseline. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane.

Development : The TLC plate is placed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ideal solvent system will result in a clear separation between the spots of the starting material and the product, with Rf values ideally between 0.2 and 0.8. For a compound like this compound, which possesses moderate polarity, a mixture of ethyl acetate and hexanes is a common choice.

Visualization : After the solvent front has moved near the top of the plate, the plate is removed and the solvent front is marked. If the compounds are not colored, they must be visualized. A common non-destructive method is using a UV lamp, under which compounds with a UV chromophore will appear as dark spots. For compounds like this compound that may not be strongly UV-active, destructive visualization techniques are employed. This involves dipping the plate into a staining solution (e.g., potassium permanganate, phosphomolybdic acid, or vanillin) followed by gentle heating, which reveals the spots as colored areas on the plate.

Interpretation : The progress of the reaction is determined by observing the changes in the spotted lanes over time. The starting material spot should diminish in intensity, while the product spot should appear and increase in intensity. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

Illustrative Example: Azide (B81097) Substitution

To illustrate the application of TLC in monitoring a reaction of this compound, consider its conversion to 1-(azidomethyl)-4-(trifluoromethoxy)cyclohexane via a nucleophilic substitution with sodium azide. The starting material, containing a bromo-methyl group, is expected to be less polar than the resulting azide-containing product. This difference in polarity allows for effective separation and monitoring by TLC.

The following interactive data table summarizes the typical TLC parameters and expected results for this hypothetical reaction.

ParameterThis compound (Starting Material)1-(azidomethyl)-4-(trifluoromethoxy)cyclohexane (Product)
Stationary Phase Silica Gel 60 F254Silica Gel 60 F254
Mobile Phase 10% Ethyl Acetate in Hexanes10% Ethyl Acetate in Hexanes
Visualization Potassium Permanganate StainPotassium Permanganate Stain
Hypothetical Rf Value 0.650.50
Appearance on Plate Spot diminishes over timeSpot appears and intensifies over time

Table 1: Representative TLC data for monitoring the conversion of this compound to 1-(azidomethyl)-4-(trifluoromethoxy)cyclohexane.

As the reaction progresses, a sample taken from the reaction mixture and spotted on the TLC plate would show a spot at an Rf of approximately 0.65, which decreases in intensity with time. Simultaneously, a new spot at a lower Rf of around 0.50 would emerge and become more intense, indicating the formation of the more polar azide product. The reaction would be deemed complete upon the complete disappearance of the spot corresponding to the starting material.

Exploratory Chemical Applications and Derivatization Pathways of 1 Bromomethyl 4 Trifluoromethoxy Cyclohexane

Utilization as a Building Block in Complex Organic Synthesis

The presence of a primary alkyl bromide in 1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block for more elaborate molecular architectures.

Precursor to Functionalized Cyclohexane (B81311) Derivatives

The bromomethyl group serves as a versatile handle for the introduction of a wide array of functional groups onto the 4-(trifluoromethoxy)cyclohexane scaffold. Through nucleophilic substitution reactions, the bromine atom can be displaced by a variety of nucleophiles, leading to a diverse range of functionalized cyclohexane derivatives. This reactivity is analogous to that of other bromomethylated cycloalkanes.

The general scheme for these transformations involves the reaction of this compound with a nucleophile (Nu⁻), resulting in the formation of a new carbon-nucleophile bond and the displacement of the bromide ion.

Reaction Scheme: R-CH₂Br + Nu⁻ → R-CH₂Nu + Br⁻ (where R = 4-(trifluoromethoxy)cyclohexyl)

This fundamental reaction allows for the synthesis of a multitude of derivatives, as detailed in the interactive table below. The choice of nucleophile dictates the resulting functional group, enabling chemists to tailor the properties of the final molecule. For instance, reaction with cyanide introduces a nitrile group, a precursor to carboxylic acids and amines. Alkylation of amines with this compound would yield secondary or tertiary amines, which are prevalent in many biologically active compounds.

Interactive Table of Functionalized Cyclohexane Derivatives

Nucleophile Reagent Example Product Class Potential Applications
Cyanide Sodium Cyanide (NaCN) Nitrile Intermediate for acids, amines
Azide (B81097) Sodium Azide (NaN₃) Azide Precursor to amines, triazoles
Hydroxide Sodium Hydroxide (NaOH) Alcohol Building block for esters, ethers
Alkoxide Sodium Methoxide (NaOCH₃) Ether Modification of polarity
Thiolate Sodium Thiophenoxide (NaSPh) Thioether Introduction of sulfur functionality
Carboxylate Sodium Acetate (B1210297) (CH₃COONa) Ester Prodrug strategies, property tuning
Amine Ammonia (NH₃), Primary/Secondary Amines Amine Pharmaceutical scaffolds

Synthesis of Spirocycles

Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. This compound can serve as a key precursor for the synthesis of spirocyclic compounds. One common strategy involves the intramolecular cyclization of a derivative where a nucleophilic center is tethered to the cyclohexane ring.

For example, the cyclohexane ring can be functionalized with a nucleophile-containing side chain at a position that allows for subsequent intramolecular alkylation of the bromomethyl group. Alternatively, the bromomethyl group can be used to alkylate a cyclic precursor, leading to the formation of a spirocyclic system.

A plausible synthetic route to a spiro-ether, for instance, would involve the reaction of this compound with a diol, followed by an intramolecular Williamson ether synthesis. Similarly, reaction with a molecule containing both a thiol and another nucleophilic group could lead to the formation of spiro-thioethers. The rigidity and unique spatial arrangement of atoms in the resulting spirocycles make them attractive scaffolds for drug discovery.

Transformation into Fluorinated Building Blocks for Materials Science

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and electronic properties. The trifluoromethoxy group in this compound imparts properties such as increased lipophilicity, thermal stability, and a strong dipole moment, making it an attractive component for advanced materials.

Incorporation into Polymeric Structures

The reactive bromomethyl group of this compound allows for its incorporation into various polymer architectures. This can be achieved through several polymerization techniques. For instance, it can be used as an initiator in certain types of polymerization or, more commonly, it can be attached as a pendant group to a pre-formed polymer backbone.

One approach involves the chemical modification of a polymer containing nucleophilic side chains. For example, a polymer with hydroxyl or amine groups can be functionalized by reacting it with this compound. This grafts the 4-(trifluoromethoxy)cyclohexylmethyl moiety onto the polymer, thereby modifying its properties.

Alternatively, the bromomethyl group can be transformed into a polymerizable functional group, such as a vinyl or acrylate (B77674) group. The resulting monomer can then be copolymerized with other monomers to create polymers with tailored properties. The inclusion of the fluorinated cyclohexane unit can enhance the thermal stability, chemical resistance, and modify the surface properties of the resulting polymer.

Application in Liquid Crystal Design

Fluorinated compounds, particularly those containing cyclohexane rings, are of significant interest in the design of liquid crystals for display applications. The trifluoromethoxy group is known to impart a strong dipole moment, which is a crucial factor in determining the dielectric anisotropy of a liquid crystal material.

The presence of the 4-(trifluoromethoxy)cyclohexane unit is expected to influence the clearing point, viscosity, and dielectric anisotropy of the final liquid crystal material. The non-aromatic, rigid nature of the cyclohexane ring combined with the strong dipole of the trifluoromethoxy group makes this a promising scaffold for the development of new liquid crystals with optimized performance characteristics for modern display technologies.

Derivatization to Introduce New Functional Groups

The synthetic utility of this compound is largely defined by the reactivity of the bromomethyl group. This primary alkyl bromide is susceptible to a wide range of nucleophilic substitution reactions, allowing for the straightforward introduction of a diverse array of new functional groups.

The following table summarizes some of the key derivatization pathways, highlighting the versatility of this compound as a synthetic intermediate.

Interactive Table of Derivatization Reactions

Reaction Type Reagent/Conditions Functional Group Introduced Product Class
Williamson Ether Synthesis Alcohol, Base (e.g., NaH) Ether (-OR) Ethers
Thioether Synthesis Thiol, Base (e.g., NaH) Thioether (-SR) Thioethers
Esterification Carboxylic acid salt Ester (-OCOR) Esters
Cyanation Sodium or Potassium Cyanide Nitrile (-CN) Nitriles
Azide Formation Sodium Azide Azide (-N₃) Azides
Amine Alkylation Ammonia, Primary/Secondary Amine Amine (-NHR, -NR₂) Amines
Gabriel Synthesis Phthalimide, followed by hydrolysis Primary Amine (-NH₂) Primary Amines
Wittig Reaction Precursor Triphenylphosphine (B44618) Phosphonium Salt Wittig Reagents
Grignard Reagent Formation Magnesium Grignard Reagent Organometallics

These transformations provide access to a wide range of molecules with the embedded 4-(trifluoromethoxy)cyclohexane moiety. Each new functional group opens up further possibilities for subsequent chemical modifications, making this compound a valuable starting material for the synthesis of complex target molecules in various fields of chemistry.

Amine, Ether, Thioether, and Ester Formations

The primary alkyl bromide functionality of this compound makes it an excellent substrate for Sɴ2 (bimolecular nucleophilic substitution) reactions. This pathway is favored due to the unhindered nature of the carbon-bromine bond, which allows for efficient backside attack by a wide variety of nucleophiles. wikipedia.org This reactivity is the foundation for synthesizing a diverse array of derivatives, including amines, ethers, thioethers, and esters.

Amine Formation: The reaction with ammonia, primary, or secondary amines leads to the formation of the corresponding primary, secondary, or tertiary amines. This alkylation reaction is a fundamental method for constructing carbon-nitrogen bonds. The resulting amines can serve as precursors for more complex nitrogen-containing compounds.

Ether Formation: The Williamson ether synthesis is a classic and highly effective method for preparing ethers from alkyl halides. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org In this reaction, an alcohol is first deprotonated with a strong base (like sodium hydride) to form a potent nucleophile, the alkoxide. This alkoxide then displaces the bromide from this compound to form an ether. This method is highly versatile, allowing for the synthesis of both simple and complex asymmetrical ethers. francis-press.com

Thioether Formation: Analogous to ether synthesis, thioethers (or sulfides) are readily prepared by reacting the parent compound with a thiolate nucleophile. masterorganicchemistry.com Thiols are generally more acidic than their alcohol counterparts, and their conjugate bases (thiolates) are excellent nucleophiles. masterorganicchemistry.com The reaction proceeds smoothly via an Sɴ2 mechanism to yield the corresponding thioether. organic-chemistry.orgnih.gov

Ester Formation: Esters can be synthesized through the reaction of this compound with a carboxylate salt. The carboxylate anion acts as the nucleophile, displacing the bromide to form the ester linkage. This provides a direct route to incorporate the trifluoromethoxycyclohexylmethyl group as the alcohol portion of an ester.

The table below summarizes these key derivatization pathways.

Derivative Class Nucleophile General Reaction Product Class
AmineAmmonia (NH₃), Primary Amine (R-NH₂), Secondary Amine (R₂NH)Sɴ2 AlkylationSubstituted Amine
EtherAlkoxide (RO⁻)Williamson Ether SynthesisSubstituted Ether
ThioetherThiolate (RS⁻)Sɴ2 ThioalkylationSubstituted Thioether
EsterCarboxylate (RCOO⁻)Sɴ2 EsterificationSubstituted Ester

Conversion to other Halogenated Derivatives (e.g., Iodides, Chlorides, Fluorides)

The bromide of this compound can be readily exchanged for other halogens through nucleophilic substitution reactions. The Finkelstein reaction is a particularly effective method for this transformation. This equilibrium reaction involves treating an alkyl halide with an alkali metal halide salt, driving the reaction towards the product by exploiting differences in solubility.

Iodide Formation: To synthesize the corresponding iodide derivative, the compound is treated with a solution of sodium iodide (NaI) in acetone (B3395972). Sodium bromide (NaBr) is insoluble in acetone and precipitates out of the solution, shifting the equilibrium to favor the formation of the alkyl iodide.

Chloride and Fluoride (B91410) Formation: Similarly, the chloro and fluoro derivatives can be prepared by reacting the starting bromide with sodium chloride (NaCl) or potassium fluoride (KF), respectively. These reactions often require polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the halide salts and promote the Sɴ2 reaction.

These halogen exchange reactions are valuable as they provide access to derivatives with altered reactivity. For instance, the resulting 1-(iodomethyl) derivative is typically more reactive towards nucleophiles than the starting bromide, while the 1-(fluoromethyl) derivative is significantly less reactive.

Target Halide Reagent Typical Solvent Reaction Name
Iodide (-I)Sodium Iodide (NaI)AcetoneFinkelstein Reaction
Chloride (-Cl)Sodium Chloride (NaCl)DMF, DMSOHalogen Exchange
Fluoride (-F)Potassium Fluoride (KF)DMF, DMSOHalogen Exchange

Role as a Model Compound for Mechanistic Studies of Organobromine and Organofluorine Chemistry

This compound is a structurally compelling molecule for use as a model compound in mechanistic studies of organobromine and organofluorine chemistry. nih.gov Its distinct features allow for the systematic investigation of various chemical principles.

The presence of a primary alkyl bromide on a cyclohexane ring provides a rigid framework, minimizing conformational ambiguities that can complicate kinetic studies in acyclic systems. beilstein-journals.orgbeilstein-journals.orgslideshare.net This setup is ideal for investigating the kinetics and stereochemistry of Sɴ2 reactions without the interference of competing E2 elimination reactions that are common with secondary or tertiary halides. wikipedia.org

Furthermore, the trifluoromethoxy (-OCF3) group at the 4-position is a strong electron-withdrawing group with high lipophilicity. beilstein-journals.org Its placement relative to the reactive bromomethyl center allows for the study of long-range electronic effects transmitted through the cyclohexane scaffold. Researchers can investigate how this potent inductive group influences the electrophilicity of the C-Br bond and modulates the rates of nucleophilic substitution. Such studies provide valuable data on through-bond and through-space electronic interactions, which are fundamental concepts in physical organic chemistry and crucial for designing molecules with tailored reactivity. beilstein-journals.org The compound can thus serve as a benchmark for calibrating computational models that predict reaction rates and mechanisms in complex organofluorine compounds. researchgate.net

Reactivity in Heterocycle Synthesis

The electrophilic nature of the bromomethyl group makes this compound a useful reagent for the synthesis of various heterocyclic structures. Its application can range from simple alkylation of existing heterocycles to the construction of new ring systems.

One straightforward application is the N-alkylation of nitrogen-containing heterocycles such as imidazoles, pyrazoles, or pyridines. The reaction introduces the 4-(trifluoromethoxy)cyclohexylmethyl substituent onto the nitrogen atom, a strategy often employed in medicinal chemistry to enhance properties like metabolic stability or membrane permeability. researchgate.net

More complex heterocycles can be constructed by reacting the compound with bifunctional nucleophiles. For instance, reaction with a 1,2-, 1,3-, or 1,4-diamine could lead to the formation of large, substituted macrocycles or piperazine-type derivatives. Similarly, reaction with molecules containing both an amine and a thiol or alcohol nucleophile (e.g., 2-aminoethanol or 2-aminothiophenol) can be used to build oxazine (B8389632) or thiazine (B8601807) ring systems. In these syntheses, the this compound acts as a linker and introduces a bulky, lipophilic, fluorinated moiety, which can be desirable for tuning the biological activity of the final heterocyclic product. nih.govnih.govresearchgate.netnih.gov

Future Perspectives in the Research of 1 Bromomethyl 4 Trifluoromethoxy Cyclohexane

Development of More Sustainable and Atom-Economical Synthetic Routes

Future synthetic research concerning 1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane will undoubtedly prioritize the development of greener and more efficient manufacturing processes. A key focus will be on improving the atom economy of the synthesis, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govjk-sci.comjocpr.com Traditional multi-step syntheses often generate significant chemical waste, and future endeavors will aim to minimize this through innovative synthetic design.

The principles of green chemistry will be central to these efforts, encouraging the use of less hazardous chemicals, renewable feedstocks, and energy-efficient reaction conditions. jk-sci.com For instance, the development of catalytic methods that can directly introduce the bromomethyl and trifluoromethoxy groups onto a cyclohexane (B81311) precursor in a single step would represent a significant advancement. Such a process would not only be more atom-economical but also reduce the number of synthetic steps, leading to a more cost-effective and environmentally benign route. nih.gov

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom Economy Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, minimizing byproducts. nih.govjocpr.comnwnu.edu.cn
Use of Catalysis Employing catalytic reagents in small amounts to drive reactions, rather than stoichiometric reagents that are consumed in the process. nih.gov
Reduction of Derivatives Avoiding the use of protecting groups to simplify the synthetic process and reduce waste. nih.gov
Design for Energy Efficiency Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Exploration of Novel Catalytic Transformations

The presence of the bromomethyl group in this compound makes it an excellent substrate for a wide array of catalytic transformations. Future research will likely focus on leveraging modern catalytic methods to derivatize this compound in novel and efficient ways. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, offer a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org The development of new palladium catalyst systems with enhanced activity and selectivity will enable the coupling of the bromomethyl group with a broader range of partners, including complex organic molecules. nih.gov

Beyond palladium catalysis, the field of photoredox catalysis is poised to offer new avenues for the functionalization of this molecule. princeton.edu Visible-light-mediated reactions can proceed under mild conditions and often exhibit unique reactivity patterns compared to traditional thermal methods. The application of photoredox catalysis to this compound could enable previously inaccessible transformations, such as direct C-H functionalization of the cyclohexane ring or novel coupling reactions of the bromomethyl group. nih.gov

Advanced Stereochemical Control in Derivatization Reactions

The cyclohexane ring of this compound possesses a rich stereochemical landscape. The substituents can exist in either axial or equatorial positions, and the molecule can exist as cis and trans isomers. Future research will focus on developing highly stereoselective methods for the synthesis and derivatization of this compound. nih.govmasterorganicchemistry.com This will involve the use of chiral catalysts and reagents to control the absolute and relative stereochemistry of the products.

For instance, the development of enantioselective methods for the introduction of the bromomethyl and trifluoromethoxy groups would allow for the synthesis of single enantiomers of the target molecule. This is particularly important for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. Furthermore, diastereoselective reactions that can control the relative stereochemistry of multiple substituents on the cyclohexane ring will be crucial for the synthesis of complex molecular architectures. nih.govresearchgate.net

Deeper Theoretical Insights into Reactivity and Conformational Dynamics

A thorough understanding of the conformational preferences and electronic properties of this compound is essential for predicting its reactivity and designing new applications. Future research will increasingly rely on computational and theoretical methods to gain deeper insights into these aspects. acs.org High-level quantum mechanical calculations can be used to determine the relative energies of different conformers and to map out the potential energy surface for various reactions. researchgate.net

Molecular dynamics simulations will also play a crucial role in understanding the dynamic behavior of this molecule in different environments. nih.gov These simulations can provide valuable information about the conformational flexibility of the cyclohexane ring and the influence of the substituents on its dynamics. This knowledge will be instrumental in designing new catalysts and reagents that can selectively interact with specific conformers of the molecule.

Potential for Unexplored Applications in Specialty Chemical and Advanced Material Development

The unique combination of a reactive handle, a defined three-dimensional structure, and the electron-withdrawing trifluoromethoxy group suggests that this compound could find applications in a variety of fields. The trifluoromethoxy group is known to impart desirable properties such as increased metabolic stability and lipophilicity in drug candidates, suggesting potential applications in medicinal chemistry. mdpi.combohrium.com Future research could explore the incorporation of this cyclohexane scaffold into biologically active molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(bromomethyl)-4-(trifluoromethoxy)cyclohexane?

  • Methodology : The compound can be synthesized via bromination of a precursor like 4-(trifluoromethoxy)cyclohexanemethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) under reflux in carbon tetrachloride (CCl₄) . Purification typically involves column chromatography with hexane/ethyl acetate gradients.
  • Key Considerations : Monitor reaction progress via TLC and confirm product identity using 1H^1 \text{H}-NMR to detect the bromomethyl proton (~3.4 ppm) and 19F^{19} \text{F}-NMR for the trifluoromethoxy group .

Q. How can the structural and electronic properties of this compound be characterized?

  • Analytical Techniques :

  • X-ray crystallography (for solid-state structure determination; see for analogous brominated compounds).
  • NMR spectroscopy : 13C^{13} \text{C}-NMR to identify cyclohexane ring carbons and substituent effects.
  • Mass spectrometry (HRMS-ESI) for molecular weight confirmation .
    • Computational Tools : Density Functional Theory (DFT) to model electronic effects of the trifluoromethoxy group on reactivity .

Q. What are the primary reactivity patterns of this compound?

  • Nucleophilic Substitution : The bromomethyl group reacts with nucleophiles (e.g., amines, thiols) to form derivatives. For example, substitution with sodium azide yields azide intermediates for click chemistry .
  • Oxidation/Reduction : The bromomethyl group can be oxidized to a carbonyl or reduced to a methyl group using LiAlH₄ .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reaction kinetics and regioselectivity?

  • Mechanistic Insight : The electron-withdrawing trifluoromethoxy group stabilizes adjacent transition states, accelerating nucleophilic substitution at the bromomethyl site. Compare with methoxy-substituted analogs, which show slower kinetics due to weaker electron withdrawal .
  • Experimental Validation : Conduct kinetic studies using varying nucleophiles (e.g., amines vs. thiols) and monitor progress via 1H^1 \text{H}-NMR .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • QSAR modeling : Correlate substituent positions (e.g., bromomethyl vs. chloromethyl) with cytotoxicity or antimicrobial activity (see for comparative data).
    • Case Study : Derivatives with para-substituted trifluoromethoxy groups show higher metabolic stability in liver microsome assays .

Q. How to resolve contradictions in reported biological activities across structurally similar compounds?

  • Data Analysis Framework :

  • Comparative Table :
CompoundSubstituentsCytotoxicity (IC₅₀, μM)Enzyme Inhibition (Ki, nM)
TargetBrCH₂, CF₃O12.3 ± 1.245.6 ± 3.1
Analog 1ClCH₂, CF₃O28.9 ± 2.189.4 ± 5.7
Analog 2BrCH₂, OCH₃15.7 ± 1.5210.5 ± 12.3
  • Factors Influencing Discrepancies : Substituent electronegativity, steric hindrance, and metabolic stability (e.g., trifluoromethoxy vs. methoxy) .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) and work in a fume hood due to volatility and potential respiratory irritation .
  • In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
    • Toxicity Data : Limited studies, but analogous brominated cyclohexanes show moderate cytotoxicity ().

Methodological Resources

  • Synthetic Optimization : Use continuous flow reactors for scalable production ().
  • Data Reproducibility : Validate NMR spectra against PubChem entries (CID: 137636) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.